2,5-Bis(4-iodo-2-methylphenyl)thiophene
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Overview
Description
2,5-Bis(4-iodo-2-methylphenyl)thiophene is an organic compound with the molecular formula C18H12I2S. It belongs to the class of thiophene derivatives, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound is characterized by the presence of two iodine atoms and two methyl groups attached to the phenyl rings, which are in turn connected to a thiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-iodo-2-methylphenyl)thiophene typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of 2,5-dibromothiophene with 4-iodo-2-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Stille Coupling: Another approach is the Stille coupling reaction, where 2,5-dibromothiophene is coupled with 4-iodo-2-methylphenylstannane using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-iodo-2-methylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2,5-Bis(4-iodo-2-methylphenyl)thiophene has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-iodo-2-methylphenyl)thiophene is primarily related to its ability to participate in π-conjugation and electron delocalization. This property makes it an excellent candidate for use in organic semiconductors and other electronic applications. The molecular targets and pathways involved include interactions with various electron-rich and electron-deficient species, facilitating charge transport and energy transfer .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-bromo-2-methylphenyl)thiophene
- 2,5-Bis(4-chloro-2-methylphenyl)thiophene
- 2,5-Bis(4-fluoro-2-methylphenyl)thiophene
Uniqueness
2,5-Bis(4-iodo-2-methylphenyl)thiophene is unique due to the presence of iodine atoms, which enhance its reactivity and make it suitable for further functionalization through various coupling reactions. This property distinguishes it from its bromine, chlorine, and fluorine analogs, which may have different reactivity profiles and applications .
Properties
CAS No. |
878027-97-5 |
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Molecular Formula |
C18H14I2S |
Molecular Weight |
516.2 g/mol |
IUPAC Name |
2,5-bis(4-iodo-2-methylphenyl)thiophene |
InChI |
InChI=1S/C18H14I2S/c1-11-9-13(19)3-5-15(11)17-7-8-18(21-17)16-6-4-14(20)10-12(16)2/h3-10H,1-2H3 |
InChI Key |
GBTIQTBNYBGTHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C2=CC=C(S2)C3=C(C=C(C=C3)I)C |
Origin of Product |
United States |
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